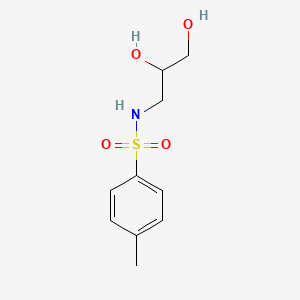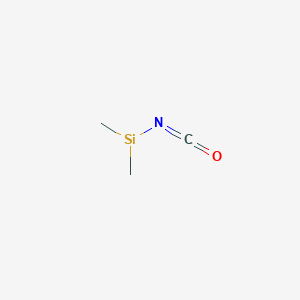
Dimethylsilyl isocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethylsilyl isocyanate is an organosilicon compound characterized by the presence of both dimethylsilyl and isocyanate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethylsilyl isocyanate can be synthesized through several methods. One common approach involves the reaction of dimethylchlorosilane with silver cyanate, resulting in the formation of this compound and silver chloride as a byproduct . Another method includes the reaction of dimethylsilylamine with phosgene, which produces this compound and hydrogen chloride .
Industrial Production Methods: Industrial production of this compound often employs the phosgene method due to its efficiency and scalability. non-phosgene methods, such as the reaction of dimethylsilylamine with carbon dioxide, are also being explored to mitigate the environmental and safety concerns associated with phosgene .
Chemical Reactions Analysis
Types of Reactions: Dimethylsilyl isocyanate undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form dimethylsilanol and carbon dioxide.
Amination: Reacts with amines to form ureas.
Alcoholysis: Reacts with alcohols to form urethanes.
Common Reagents and Conditions:
Hydrazine: Reacts with this compound to form urea derivatives.
Major Products Formed:
Ureas: Formed from reactions with amines.
Urethanes: Formed from reactions with alcohols.
Dimethylsilanol: Formed from hydrolysis.
Scientific Research Applications
Dimethylsilyl isocyanate has a wide range of applications in scientific research:
Polymer Chemistry: Used in the synthesis of silicone-based polymers and copolymers.
Materials Science: Employed in the development of advanced materials with unique mechanical and thermal properties.
Biological Research: Investigated for its potential use in the modification of biomolecules and development of biocompatible materials.
Industrial Applications: Utilized in the production of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of dimethylsilyl isocyanate involves its reactivity with nucleophiles such as water, alcohols, and amines. The isocyanate group (N=C=O) is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity leads to the formation of various products, such as ureas and urethanes, depending on the nucleophile involved . The molecular targets and pathways primarily involve the formation of covalent bonds with nucleophilic sites on other molecules .
Comparison with Similar Compounds
Trimethylsilyl isocyanate: Similar in structure but with an additional methyl group.
Phenyl isocyanate: Contains a phenyl group instead of a silyl group.
Methyl isocyanate: Lacks the silyl group and is known for its high reactivity.
Uniqueness: Dimethylsilyl isocyanate is unique due to the presence of the dimethylsilyl group, which imparts distinct reactivity and properties compared to other isocyanates. This makes it particularly valuable in the synthesis of silicone-based materials and in applications requiring specific reactivity profiles .
Properties
CAS No. |
100238-69-5 |
|---|---|
Molecular Formula |
C3H6NOSi |
Molecular Weight |
100.17 g/mol |
InChI |
InChI=1S/C3H6NOSi/c1-6(2)4-3-5/h1-2H3 |
InChI Key |
KSRZVSIEWYZEQQ-UHFFFAOYSA-N |
SMILES |
C[Si](C)N=C=O |
Canonical SMILES |
C[Si](C)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


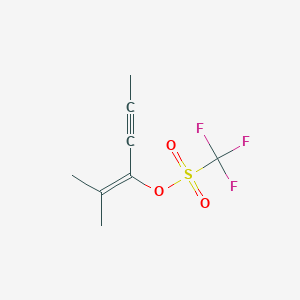
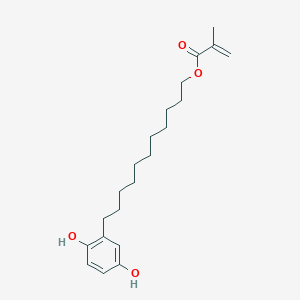
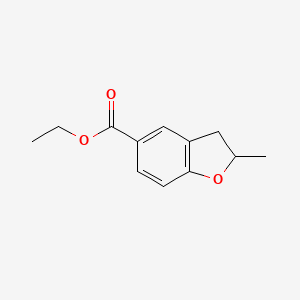
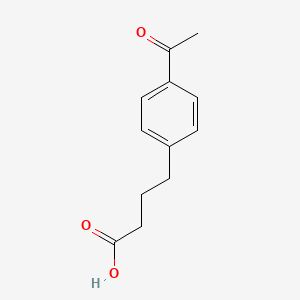
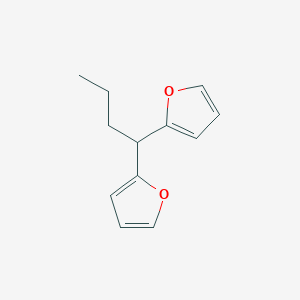
![1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N-[(2,4-dichlorophenyl)methyl]-](/img/structure/B3044507.png)
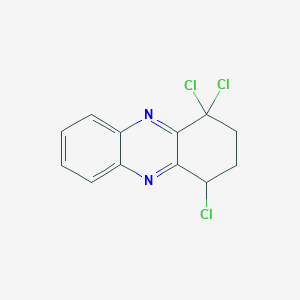
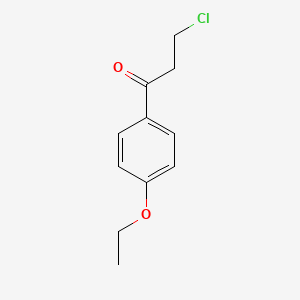
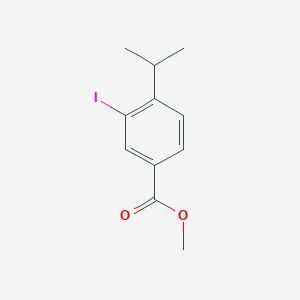
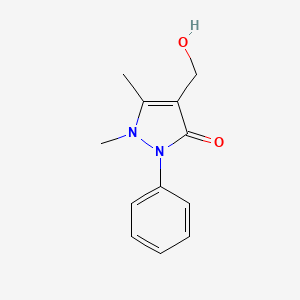
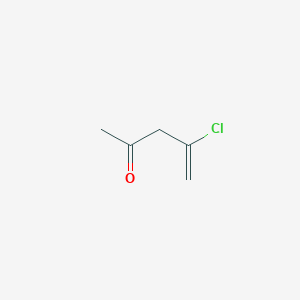
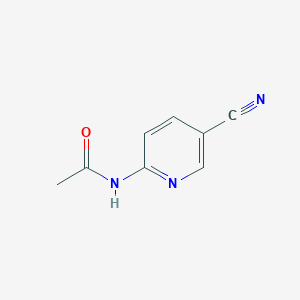
![Ethanol, 2-[(2-phenoxyethyl)amino]-](/img/structure/B3044518.png)
